B1193698 SUN-K0706

SUN-K0706

Cat. No.: B1193698
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SUN-K0706 (Vodobatinib), also designated as K-0706, SCO-088, or SUN K706, is a novel small-molecule tyrosine kinase inhibitor (TKI) targeting BCR-ABL1, developed by Sun Pharma Advanced Research Company (SPARC) for oncology and neurodegenerative disorders . Its mechanism involves inhibiting the constitutively active BCR-ABL1 fusion protein, a driver of chronic myeloid leukemia (CML), with an IC50 of 7 nM . Preclinical studies highlight its activity against multiple BCR-ABL1 mutations, including L248R, Y253H, E255V, and T315I, albeit with reduced potency against the T315I mutant (IC50: 1,967 nM) .

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SUN-K0706;  SUN K0706;  SUNK0706;  K-0706;  K0706;  K 0706; 

Origin of Product

United States

Comparison with Similar Compounds

Clinical Development :

  • Neurodegeneration : It received orphan drug designation for Lewy body dementia and Parkinson’s disease. However, SPARC terminated its Phase II Parkinson’s trial in 2024 due to insufficient efficacy .

Comparison with Similar BCR-ABL1 Inhibitors

SUN-K0706 belongs to the TKI class, which includes first- to fourth-generation inhibitors. Below is a comparative analysis against key competitors:

Table 1: Pharmacological and Clinical Profiles of this compound and Comparable TKIs

Compound Target Specificity IC50 (T315I Mutant) Clinical Phase Approved Indications Key Advantages/Limitations
This compound BCR-ABL1 (pan-mutant activity) 1,967 nM Phase I/II CML, B-ALL (under investigation) Orphan status for neurodegeneration ; limited T315I potency
Imatinib BCR-ABL1, KIT, PDGFR >10,000 nM Approved (2001) CML, GIST First-in-class TKI; high resistance rates
Dasatinib BCR-ABL1, SRC family kinases 280 nM Approved (2006) CML, Ph+ ALL Broader kinase inhibition; pleural effusion risk
Nilotinib BCR-ABL1 (second-gen) 350 nM Approved (2007) CML Improved potency vs. Imatinib; QT prolongation
Ponatinib BCR-ABL1 (including T315I) 0.5 nM Approved (2012) CML, Ph+ ALL Potent against T315I; vascular toxicity concerns
Asciminib BCR-ABL1 (STAMP inhibitor) 0.7 nM Approved (2021) CML (T315I-positive) Allosteric binding; fewer off-target effects

Structural and Functional Differentiation

  • Mechanistic Class : Unlike asciminib, which binds the ABL1 myristoyl pocket (STAMP mechanism), this compound is an ATP-competitive inhibitor, similar to imatinib but with broader mutant coverage .
  • Selectivity : this compound exhibits moderate selectivity for BCR-ABL1 over other kinases, reducing off-target toxicity compared to dasatinib, which inhibits SRC kinases .

Efficacy Against Resistance Mutations

  • However, it shows stronger activity against non-T315I mutants (e.g., E255V: IC50 = 165 nM) .

Clinical Performance

  • Oncology : In a Phase I/II CML trial, this compound demonstrated partial hematologic responses but failed to achieve major molecular responses in heavily pretreated patients, contrasting with asciminib’s 25% major molecular response rate in similar populations .
  • Safety : Interim data reported grade 3–4 adverse events in 22% of patients, primarily cytopenias, which are comparable to nilotinib but less severe than ponatinib’s vascular risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.